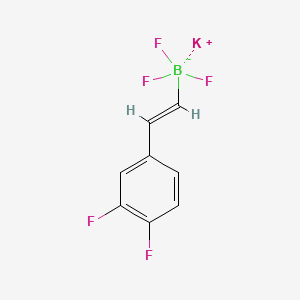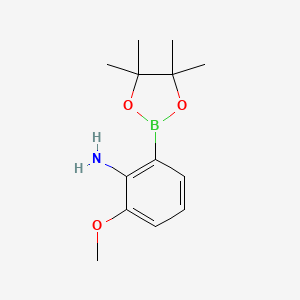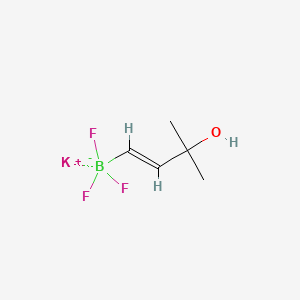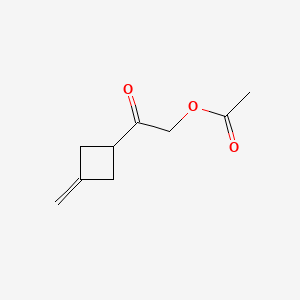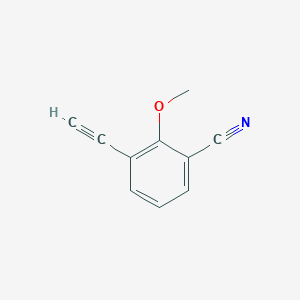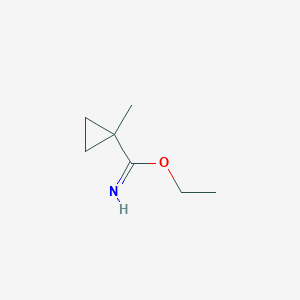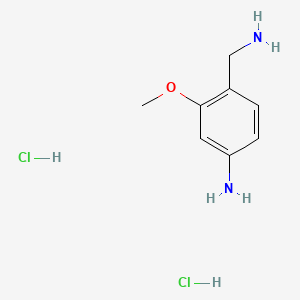
4-(Aminomethyl)-3-methoxyaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-methoxyaniline dihydrochloride is an organic compound with the molecular formula C8H12Cl2N2O. It is a derivative of aniline, characterized by the presence of an aminomethyl group at the para position and a methoxy group at the meta position relative to the amino group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyaniline.
Formylation: The 3-methoxyaniline undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminomethyl)-3-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Stable amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-methoxyaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form stable complexes with these targets, thereby modulating their activity. The methoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)aniline: Lacks the methoxy group, resulting in different solubility and reactivity.
3-Methoxyaniline: Lacks the aminomethyl group, affecting its ability to form stable complexes with molecular targets.
4-(Methoxycarbonyl)aniline: Contains a methoxycarbonyl group instead of an aminomethyl group, leading to different chemical properties.
Uniqueness: 4-(Aminomethyl)-3-methoxyaniline dihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H14Cl2N2O |
|---|---|
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-7(10)3-2-6(8)5-9;;/h2-4H,5,9-10H2,1H3;2*1H |
Clé InChI |
COVFUPRAVNNTHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



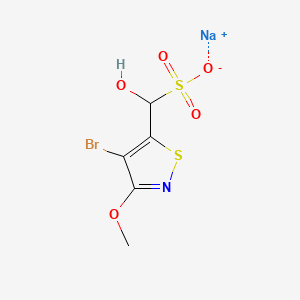
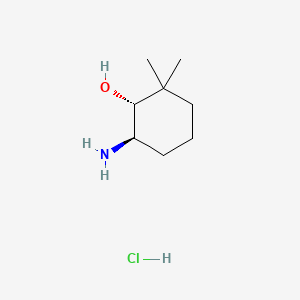
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
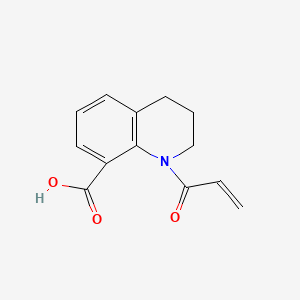
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
